Product packaging for N-(4-Methyl-3-nitrophenyl)acetamide(Cat. No.:CAS No. 2719-14-4)

N-(4-Methyl-3-nitrophenyl)acetamide

Cat. No.: B015441
CAS No.: 2719-14-4
M. Wt: 194.19 g/mol
InChI Key: XYTSBFSNPUGBIH-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical and Biological Sciences

Historically, N-(4-Methyl-3-nitrophenyl)acetamide has been recognized primarily as a crucial intermediate in the synthesis of various organic compounds. ontosight.ai Its structural framework makes it a valuable precursor in the manufacturing of dyes and pigments. The presence of the nitro group, a strong electron-withdrawing group, and the acetamido group, which can be readily hydrolyzed, provides versatile handles for further chemical transformations.

The significance of this compound extends beyond its role as a synthetic intermediate. In the biological sciences, the broader class of nitroaromatic compounds, to which it belongs, has been extensively studied for its diverse pharmacological activities. The nitro group can undergo bioreduction in cellular environments to form reactive intermediates capable of interacting with biological macromolecules, leading to a spectrum of biological effects. This has spurred investigations into the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted. A significant portion of ongoing research is centered on its utility as a building block in medicinal chemistry. Scientists are actively exploring the synthesis of novel derivatives with the aim of discovering compounds with enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Future research is poised to delve deeper into the mechanisms of action of this compound derivatives at the molecular level. Advanced computational and experimental techniques will likely be employed to identify specific cellular targets and elucidate the structure-activity relationships that govern their biological effects. Furthermore, the development of more efficient and environmentally benign synthetic methodologies for the production of this compound and its analogues remains a key area of interest. The exploration of its potential in materials science, particularly in the development of novel polymers and functional materials, also presents an exciting avenue for future investigation.

Research Objectives and Scope within this compound Studies

The primary objectives of research involving this compound can be broadly categorized as follows:

Synthetic Methodology: To develop novel, efficient, and sustainable synthetic routes for the preparation of this compound and its derivatives. This includes the optimization of reaction conditions to improve yields and minimize waste. A common synthetic route involves the nitration of N-(4-methylphenyl)acetamide.

Structural Characterization: To thoroughly characterize the molecular structure of newly synthesized derivatives using a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Biological Evaluation: To systematically screen this compound and its analogues for a wide range of biological activities. This often involves in vitro assays against various cell lines and microorganisms.

Structure-Activity Relationship (SAR) Studies: To establish clear relationships between the chemical structure of these compounds and their observed biological activity. This knowledge is crucial for the rational design of more potent and selective molecules.

The scope of these studies is extensive, spanning from fundamental organic synthesis and characterization to applied medicinal chemistry and drug discovery. The insights gained from this research have the potential to contribute significantly to the development of new pharmaceuticals and advanced materials.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₃ biosynth.com
Molecular Weight194.19 g/mol biosynth.comnih.gov
CAS Number2719-14-4 ontosight.aibiosynth.comnih.gov
IUPAC NameThis compound nih.gov
Synonyms4-Methyl-3-nitroacetanilide, 2-Nitro-4-acetamidotoluene ontosight.aibiosynth.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B015441 N-(4-Methyl-3-nitrophenyl)acetamide CAS No. 2719-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYTSBFSNPUGBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181656
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2719-14-4
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Record name N-(4-methyl-3-nitrophenyl)acetamide
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Record name N-(4-METHYL-3-NITROPHENYL)ACETAMIDE
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Synthetic Methodologies and Reaction Mechanisms of N 4 Methyl 3 Nitrophenyl Acetamide

Classical Synthesis Routes

Acylation of 4-Methyl-3-nitroaniline (B15663) with Acetic Anhydride (B1165640) or Acetyl Chloride

This widely used method involves the reaction of 4-methyl-3-nitroaniline with an acylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic acyl substitution is a two-step process involving addition and elimination. masterorganicchemistry.comunizin.org The reaction begins with the nucleophilic attack of the amine group of 4-methyl-3-nitroaniline on the electrophilic carbonyl carbon of the acylating agent (acetic anhydride or acetyl chloride). khanacademy.org This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com

To facilitate the acylation reaction, a base is often employed. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct generated during the reaction (acetic acid when using acetic anhydride, or hydrochloric acid when using acetyl chloride). This neutralization shifts the equilibrium towards the formation of the desired acetamide (B32628) product.

Phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) have also been shown to be effective, particularly when using acetyl chloride. derpharmachemica.com These catalysts facilitate the transfer of the anionic nucleophile from an aqueous phase to an organic phase where the reaction occurs, often leading to higher yields and faster reaction times. derpharmachemica.com Studies have shown that the choice of solvent can also influence the reaction's efficiency, with solvents like dimethylformamide (DMF) and acetonitrile (B52724) being effective. derpharmachemica.com

Microwave-assisted synthesis has emerged as a modern technique to significantly reduce reaction times. By using microwave irradiation, the reaction of 4-methyl-3-nitroaniline with acetic anhydride can be completed in minutes at elevated temperatures, offering a more efficient alternative to conventional heating methods.

Table 1: Reaction Conditions for Acylation of 4-Methyl-3-nitroaniline

Acylating AgentCatalyst/BaseSolventReaction TimeTemperature
Acetic AnhydridePyridineToluene (B28343)4-6 hours110-120°C
Acetyl ChlorideK2CO3, TBABDMF< 20 minutesRoom Temperature
Acetic AnhydrideNone-15 minutes80°C (Microwave)

Nitration of N-(4-Methylphenyl)acetamide

An alternative synthetic approach is the nitration of N-(4-methylphenyl)acetamide, also known as N-acetyl-p-toluidine. This reaction is a classic example of electrophilic aromatic substitution.

The nitration of an aromatic compound involves the introduction of a nitro group (-NO2) onto the aromatic ring. jcbsc.orgresearchgate.net The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comcerritos.edu Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.comfrontiersin.org

The mechanism proceeds in two main steps. First, the electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the nitronium ion. masterorganicchemistry.com This step, which is the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comresearchgate.net In the second step, a weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming nitro group. The acetamido group (-NHCOCH3) is an ortho, para-directing and activating group. The methyl group (-CH3) is also an ortho, para-directing and activating group.

In the case of N-(4-methylphenyl)acetamide, the para position is already occupied by the methyl group. Therefore, the incoming nitro group will be directed to the positions ortho to the activating acetamido group. This leads to the formation of two possible isomers: N-(4-methyl-2-nitrophenyl)acetamide and N-(4-methyl-3-nitrophenyl)acetamide.

Studies have shown that the regioselectivity of the nitration of N-(4-methylphenyl)acetamide is highly dependent on the reaction conditions, particularly the concentration of sulfuric acid. google.com It has been found that using dilute sulfuric acid (40-78% strength) favors the formation of the desired 3-nitro isomer, this compound, while minimizing the formation of the 2-nitro isomer. google.com The resonance effect of the acetamido group is a more significant factor in controlling regioselectivity than the inductive effect of the methyl group. ulisboa.pt For N-(4-methylphenyl)acetamide, the resonance effect of the acetamido group strongly directs the incoming nitro group to the position ortho to it, resulting in a high yield of the 2-nitro isomer under certain conditions. ulisboa.pt However, by carefully controlling the acidity of the medium, the formation of the 3-nitro isomer can be maximized. google.com

Table 2: Isomer Distribution in the Nitration of N-(4-methylphenyl)acetamide

ProductPosition of Nitro GroupFactors Favoring Formation
N-(4-Methyl-2-nitrophenyl)acetamideOrtho to Acetamido, Meta to MethylStrong activating effect of the acetamido group
This compoundMeta to Acetamido, Ortho to MethylControlled reaction conditions (dilute H2SO4)

Advanced and Green Synthetic Approaches for this compound

In the quest for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of N-aryl acetamides. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgijnrd.org The application of microwave irradiation accelerates reactions by efficiently heating the entire reaction mixture at a uniform rate. ajrconline.org

For the synthesis of this compound, a proposed microwave-assisted protocol would involve the reaction of 4-methyl-3-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in a suitable solvent under microwave irradiation. The use of microwave heating can significantly shorten the reaction time from several hours, as required by conventional heating methods, to just a few minutes. ijnrd.org This rapid heating also minimizes the formation of by-products. A key advantage of this method is the potential for solvent-free reactions, further enhancing its green credentials. researchgate.net

Table 1: Proposed Parameters for Microwave-Assisted Synthesis of this compound

ParameterProposed ConditionRationale
Reactants 4-Methyl-3-nitroaniline, Acetic AnhydrideStandard reagents for N-acetylation.
Solvent Toluene or Solvent-freeToluene is a common solvent for this reaction; solvent-free conditions are a greener alternative.
Microwave Power 100-300 WTo be optimized for efficient heating without causing decomposition.
Temperature 100-150 °CControlled temperature to ensure reaction completion and minimize side reactions.
Reaction Time 5-15 minutesSignificant reduction from conventional heating methods.

This protocol is based on general principles of microwave-assisted synthesis and would require experimental optimization for the specific substrate.

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases, in particular, have shown great promise in acylation reactions. The enzyme Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst known for its ability to catalyze the acylation of various substrates, including amines. nih.gov

The biocatalytic synthesis of this compound would involve the enzymatic acylation of 4-methyl-3-nitroaniline. In this process, an acyl donor, such as a simple ester like ethyl acetate (B1210297), would be used to provide the acetyl group. The reaction is typically carried out in an organic solvent under mild conditions. The high selectivity of the enzyme can lead to a cleaner product profile, reducing the need for extensive purification steps. Research on the enzymatic acylation of anthocyanins has demonstrated the feasibility of using lipases with aromatic acid esters as acyl donors. nih.gov While a specific protocol for this compound is not yet established, the existing literature provides a strong basis for its development.

Table 2: Proposed Components for Biocatalytic Synthesis of this compound

ComponentProposed SelectionRationale
Substrate 4-Methyl-3-nitroanilineThe amine to be acylated.
Acyl Donor Ethyl acetate or Methyl acetateReadily available and effective acetyl group donors.
Enzyme Candida antarctica lipase B (CALB)A robust and widely used lipase for acylation reactions.
Solvent tert-Butyl methyl ether or TolueneSolvents known to be compatible with lipase activity.
Temperature 40-60 °COptimal temperature range for CALB activity.
Reaction Time 24-72 hoursTypical timeframe for enzymatic reactions to reach completion.

Further research, including enzyme screening and optimization of reaction conditions, would be necessary to develop a robust biocatalytic process for the synthesis of this compound.

Reaction Pathway Elucidation through In Situ Spectroscopic Techniques

For the N-acetylation of 4-methyl-3-nitroaniline, techniques such as in situ Surface-Enhanced Raman Scattering (SERS) spectroscopy could be employed. SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecular structures and their transformations on a metal surface. A study on the plasmon-catalyzed reaction of p-nitroaniline, a structurally related compound, successfully utilized in situ SERS to monitor the reaction and explore its mechanism. rsc.org

By adapting this approach, the synthesis of this compound could be monitored in real-time. The reaction would be carried out on a SERS-active substrate, and spectra would be collected at regular intervals. The appearance and disappearance of vibrational bands corresponding to the reactant (4-methyl-3-nitroaniline), the acetylating agent, any transient intermediates, and the final product (this compound) would allow for a detailed elucidation of the reaction pathway. This information can be used to identify rate-limiting steps and optimize reaction conditions to improve yield and selectivity.

Chemical Reactivity and Derivatization Strategies of N 4 Methyl 3 Nitrophenyl Acetamide

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformations.

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many organic compounds, including dyes, pharmaceuticals, and agricultural chemicals. Aromatic amines are valuable precursors for a wide range of chemical derivatives. jsynthchem.com The nitro group of N-(4-Methyl-3-nitrophenyl)acetamide can be selectively reduced to the corresponding amine, N-(3-amino-4-methylphenyl)acetamide, using various reducing agents.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Hydride Reagents: While metal hydrides are not typically used for the reduction of aryl nitro compounds to anilines due to the potential for the formation of azo compounds, specific reagents and conditions can be employed. wikipedia.org For instance, sodium borohydride, a moderate reducing agent for carbonyl compounds, can reduce nitro groups when used in conjunction with a transition metal complex like Ni(PPh3)4. jsynthchem.com

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org A combination of trichlorosilane and a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups. google.comorganic-chemistry.org

Reducing Agent Conditions Product
Catalytic Hydrogenation (e.g., Pd/C, H2)Varies (pressure, temperature, solvent)N-(3-amino-4-methylphenyl)acetamide
Iron/Acid (e.g., Fe/HCl)Acidic mediumN-(3-amino-4-methylphenyl)acetamide
Sodium Borohydride/Ni(PPh3)4Ethanol solventN-(3-amino-4-methylphenyl)acetamide
Trichlorosilane/Tertiary AmineMild, metal-freeN-(3-amino-4-methylphenyl)acetamide

Nucleophilic Substitutions Involving the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. jsynthchem.com Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgtandfonline.com This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.orglibretexts.org

In the case of this compound, the nitro group is ortho to the methyl group and meta to the acetamido group. While there isn't a conventional leaving group like a halogen on the ring, under certain conditions, the nitro group itself can be displaced by a potent nucleophile, although this is less common than the displacement of a halide. nih.gov The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in the feasibility of the reaction. libretexts.orglibretexts.org

Factors influencing nucleophilic aromatic substitution include:

The nature of the nucleophile: Strong nucleophiles are generally required.

The presence of electron-withdrawing groups: The nitro group on the ring is essential for activating it towards nucleophilic attack. tandfonline.com

The position of the electron-withdrawing groups: Activation is most effective when these groups are ortho or para to the site of substitution. libretexts.org

Reactions of the Amide Moiety

The amide functional group in this compound also offers a site for chemical modification, primarily through hydrolysis or reactions at the nitrogen atom.

Amide Hydrolysis Mechanisms

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfers facilitate the departure of the amine as its protonated form, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.com The final products are a carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: In this mechanism, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The departure of the amide anion (a very poor leaving group) is the rate-limiting step and is generally unfavorable. chemistrysteps.com The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com This acid-base reaction is irreversible and pulls the equilibrium towards the products, a carboxylate salt and an amine. chemistrysteps.com

Hydrolysis Type Key Steps Products
Acid-Catalyzed1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of the protonated amine.3-Nitro-4-methylaniline and Acetic acid
Base-Catalyzed1. Nucleophilic attack by hydroxide. 2. Elimination of the amide anion (difficult step). 3. Irreversible deprotonation of the carboxylic acid.3-Nitro-4-methylaniline and Acetate (B1210297)

N-Substitution Reactions and Modifications

The amide nitrogen in this compound can potentially undergo substitution reactions, although this is less common than reactions at the other functional groups. These reactions would typically involve deprotonation of the amide nitrogen to form an amidate anion, which can then act as a nucleophile. However, the acidity of the N-H bond in amides is relatively low, requiring strong bases for deprotonation. Subsequent reaction with an electrophile would lead to an N-substituted product.

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. libretexts.org

In this compound, there are three substituents to consider:

Methyl group (-CH3): An activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org

Nitro group (-NO2): A deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. libretexts.org

Acetamido group (-NHCOCH3): An activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair, which outweighs its inductive withdrawal. libretexts.org

The positions on the aromatic ring are influenced by these groups as follows:

Position 2: Ortho to the acetamido group and ortho to the methyl group.

Position 5: Ortho to the nitro group and meta to both the acetamido and methyl groups.

Position 6: Para to the methyl group and ortho to the acetamido group.

Considering the combined effects of the substituents, the acetamido and methyl groups are activators and will direct incoming electrophiles to the positions ortho and para to them. The nitro group is a deactivator and will direct to the position meta to it. The most activated positions on the ring for electrophilic attack are positions 2 and 6, which are ortho to the activating acetamido group and either ortho or para to the activating methyl group. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (-Cl, -Br, -I).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

Reaction Electrophile Predicted Major Product(s)
NitrationNO2+N-(2,5-Dinitro-4-methylphenyl)acetamide or N-(2,3-Dinitro-4-methylphenyl)acetamide
BrominationBr+N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide or N-(6-Bromo-4-methyl-3-nitrophenyl)acetamide
SulfonationSO32-Acetamido-5-methyl-6-nitrobenzenesulfonic acid or 6-Acetamido-3-methyl-2-nitrobenzenesulfonic acid

Formation of Heterocyclic Compounds from this compound as Precursor

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The proximity of the nitro and amino (after reduction) functionalities allows for intramolecular cyclization reactions, leading to the formation of five- and six-membered heterocyclic rings fused to the benzene ring.

One of the most common strategies involves the reduction of the nitro group to an amino group, generating a reactive ortho-diamine intermediate in situ. This intermediate can then undergo condensation with various electrophilic reagents to yield a diverse array of heterocyclic compounds.

Reductive Cyclization Strategies

The reduction of the nitro group in this compound is a key step in its utilization as a heterocyclic precursor. Various reducing agents can be employed, with the choice of reagent often influencing the final product. Common reducing agents include metals such as iron, tin, or zinc in acidic media, as well as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Following the reduction of the nitro group to form an ortho-amino-acetamidotoluene, subsequent intramolecular cyclization can be induced, often under acidic or basic conditions, to form different heterocyclic rings.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of substituted benzimidazoles from this compound typically proceeds through a two-step sequence. First, the nitro group is reduced to an amine. The resulting N-(3-amino-4-methylphenyl)acetamide can then undergo cyclization. This cyclization can be achieved by heating in the presence of an acid catalyst, which facilitates the condensation between the newly formed amino group and the carbonyl of the acetamido group.

Alternatively, the acetamido group can be hydrolyzed to an amino group, yielding 3,4-diaminotoluene. This ortho-diamine is a versatile intermediate that can react with a variety of one-carbon synthons, such as aldehydes or carboxylic acids and their derivatives, to form 2-substituted benzimidazoles.

PrecursorReagents and ConditionsHeterocyclic ProductReference
This compound1. Reduction (e.g., Fe/HCl or H2, Pd/C) 2. Acid-catalyzed cyclization or reaction with aldehydes/carboxylic acidsSubstituted BenzimidazolesGeneral synthetic routes for benzimidazoles from ortho-phenylenediamines.

Synthesis of Quinolines

While not a direct cyclization of the acetamido group, this compound can be a precursor to quinoline derivatives. The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents. By first hydrolyzing the acetamido group to an amine and then reducing the nitro group, 4-methyl-3-aminobenzeneamine (3,4-diaminotoluene) can be obtained. This diamine can then be utilized in established quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, to produce amino-substituted quinolines.

Precursor DerivativeReagents and ConditionsHeterocyclic ProductReference
3,4-DiaminotolueneGlycerol, H2SO4, oxidizing agent (Skraup synthesis)Amino-methyl-quinolinesEstablished methods for quinoline synthesis.

Synthesis of Other Heterocycles

The versatility of the ortho-diamine intermediate derived from this compound extends to the synthesis of other important heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of quinoxalines . Reaction with nitrous acid can yield benzotriazoles . These examples highlight the broad potential of this compound as a scaffold for generating a diverse library of heterocyclic compounds.

IntermediateReagentHeterocyclic Product
3,4-Diaminotolueneα-Dicarbonyl compounds (e.g., glyoxal, biacetyl)Substituted Quinoxalines
3,4-DiaminotolueneNitrous Acid (NaNO2/HCl)Methylbenzotriazole

The research into the derivatization of this compound continues to uncover new synthetic pathways to novel heterocyclic structures, underscoring its importance as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 3 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-Methyl-3-nitrophenyl)acetamide in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acetamide (B32628) group protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the phenyl ring. For comparison, in the related compound N-methyl-N-(p-tolyl)acetamide, the aromatic protons appear as doublets at δ 7.21 and 7.07 ppm, while the N-methyl and acetyl methyl protons are observed as singlets at δ 3.24 and 1.86 ppm, respectively. rsc.org For this compound, the electron-withdrawing nitro group would deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift (downfield). The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. znaturforsch.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetamide group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm. znaturforsch.com The aromatic carbons will resonate in the δ 110-150 ppm region, with their specific chemical shifts influenced by the positions of the methyl and nitro substituents. For instance, the carbon bearing the nitro group would be shifted downfield, while the carbon attached to the methyl group would be shielded and appear at a lower chemical shift. The methyl carbons of the tolyl and acetyl groups would have characteristic signals in the upfield region of the spectrum. In a similar compound, N-methyl-N-(p-tolyl)acetamide, the carbonyl carbon resonates at δ 170.86 ppm, and the aromatic carbons appear between δ 126.92 and 142.16 ppm. rsc.org

A detailed analysis of the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure and provides insights into the electronic environment of the different parts of the molecule.

Table 1: Comparative ¹H and ¹³C NMR Data for Related Phenylacetamides This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Methyl-N-(p-tolyl)acetamide rsc.org7.21 (d, 2H), 7.07 (d, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H)170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18
N-methyl-N-(4-nitrophenyl)acetamide rsc.org8.30 (d, 2H), 7.40 (d, 2H), 3.35 (s, 3H), 2.03 (s, 3H)170.02, 154.36, 149.78, 127.49, 125.17, 37.52, 22.80
Methyl 4-acetamido-3-nitrobenzoate rsc.org10.53 (s, 1H), 8.90 (d, 1H), 8.87 (d, 1H), 8.25 (dd, 1H), 3.95 (s, 3H), 2.32 (s, 3H)169.1, 164.6, 138.2, 136.5, 135.5, 127.5, 124.9, 121.6, 52.6, 25.7

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro functional groups.

The most prominent features in the IR spectrum would be the N-H stretching vibration, the C=O (amide I) stretching vibration, and the N-H bending (amide II) vibration. The N-H stretch typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The amide I band, a strong absorption due to the C=O stretch, is expected around 1660-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is usually found near 1550 cm⁻¹.

Furthermore, the presence of the nitro group will give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch is typically observed in the range of 1500-1560 cm⁻¹, while the symmetric stretch appears between 1345 and 1385 cm⁻¹. For the related compound N-(4-nitrophenyl)acetamide, these bands are observed at 1559.12 cm⁻¹ and in the region of the amide II band, respectively. jcbsc.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations give rise to patterns in the fingerprint region (below 1500 cm⁻¹) that can be indicative of the substitution pattern on the benzene (B151609) ring.

Table 2: Expected IR Absorption Bands for this compound This table is based on typical ranges and data from analogous compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300 - 3500
AmideC=O stretch (Amide I)1660 - 1680
AmideN-H bend (Amide II)~1550
NitroAsymmetric NO₂ stretch1500 - 1560
NitroSymmetric NO₂ stretch1345 - 1385
AromaticC-H stretch>3000
MethylC-H stretch~2950

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₁₀N₂O₃) is 194.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for acetamides is the cleavage of the C-N bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak. Another possible fragmentation is the loss of the acetyl group, resulting in an ion at m/z 152.

Further fragmentation of the [M - CH₂CO]⁺ ion (m/z 152) could involve the loss of the nitro group (NO₂) to give a fragment at m/z 106. The presence of the nitro group also influences the fragmentation, with potential cleavages involving the loss of NO or NO₂ from the molecular ion. The fragmentation pattern of the related compound N-methyl-N-(4-nitrophenyl)acetamide shows a molecular ion at m/z 194. rsc.org Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
152[M - CH₂CO]⁺
136[M - NO₂ - H]⁺
106[M - CH₂CO - NO₂]⁺
43[CH₃CO]⁺

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amide functional group. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

In the crystal structure of the related compound N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal lattice. nih.gov Interestingly, in this structure, the amide carbonyl oxygen is not involved in hydrogen bonding. nih.gov This type of N-H···O(nitro) hydrogen bonding is a common motif in the crystal structures of nitro-substituted anilides.

The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the C(aryl)-N and N-C(carbonyl) bonds. The planarity of the molecule and the orientation of the substituents are key aspects of its conformational analysis.

In several studied crystal structures of substituted phenylacetamides, the acetamide group can be either coplanar or twisted with respect to the phenyl ring. For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide group is nearly coplanar with the phenyl ring. nih.gov In contrast, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is twisted out of the plane of the phenyl ring by approximately 25.4 degrees, likely due to steric hindrance from the ortho-nitro group.

Given that this compound has a nitro group in the meta position relative to the acetamido group, significant steric hindrance between these two groups is not expected. Therefore, it is likely that the acetamide group will be largely coplanar with the phenyl ring, similar to what is observed for N-(4-methoxy-3-nitrophenyl)acetamide. The nitro group itself is often twisted out of the plane of the benzene ring to some extent. In N-(4-methoxy-3-nitrophenyl)acetamide, the nitro group is twisted by about 30 degrees. nih.gov A similar twist would be expected for this compound.

Table 4: Conformational Features of Related Substituted Phenylacetamides

CompoundDihedral Angle (Phenyl Ring - Acetamide Group)Dihedral Angle (Phenyl Ring - Nitro Group)Reference
N-(4-methoxy-3-nitrophenyl)acetamide Nearly coplanar~30° nih.gov
N-(4-methoxy-2-nitrophenyl)acetamide ~25.4°~12.8°
N-(4-hydroxy-3-nitrophenyl)acetamide 9.0°11.8° biosynth.com

Computational Chemistry and Theoretical Investigations of N 4 Methyl 3 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of N-(4-Methyl-3-nitrophenyl)acetamide. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Properties:

Calculations reveal the distribution of electron density, highlighting the influence of the electron-withdrawing nitro group and the electron-donating methyl and acetamido groups on the aromatic ring. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack. nih.gov Conversely, the methyl and acetamido groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), indicating the regions most likely to donate electrons in a reaction. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. nih.gov

Reactivity Descriptors:

Quantum chemical calculations can determine various reactivity descriptors, such as atomic charges, Fukui functions, and electrostatic potential maps. These descriptors help in identifying the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. For instance, the molecular electrostatic potential map visually represents the regions of positive and negative charge, guiding the prediction of intermolecular interactions.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. The methyl and acetamido groups increase this value.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. The nitro group lowers this value, increasing susceptibility to nucleophilic attack. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov
Mulliken Atomic Charges Calculated charge distribution on each atom.Identifies electrophilic and nucleophilic centers within the molecule.
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential.Visually identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes and intermolecular interactions of this compound. nih.gov

Conformational Analysis:

MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. The rotational freedom around the C-N amide bond and the bonds connecting the substituents to the phenyl ring are of particular interest. These simulations can reveal the preferred spatial arrangement of the acetamido, methyl, and nitro groups, which can influence the molecule's packing in a crystal lattice and its interactions with other molecules. For similar molecules, studies have shown that the planarity of the acetamide (B32628) group and the orientation of the nitro group relative to the aromatic ring are key conformational features. iucr.org

Intermolecular Interactions:

In a condensed phase, this compound molecules interact with each other through various non-covalent forces, such as hydrogen bonding and van der Waals interactions. MD simulations can model these interactions and predict how molecules will arrange themselves. mdpi.com For instance, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers. mdpi.com The simulations can also provide information on the strength and lifetime of these interactions.

Simulation AspectInformation Gained for this compound
Potential Energy Surface Scan Identification of low-energy conformers and rotational barriers.
Radial Distribution Functions Probability of finding another molecule at a certain distance, indicating the structure of the condensed phase.
Hydrogen Bond Analysis Identification and characterization of hydrogen bonding networks, crucial for understanding crystal packing and solubility.
Root Mean Square Deviation (RMSD) Measure of the molecule's structural stability and flexibility over time. nih.gov

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a highly accurate method for predicting the spectroscopic properties of molecules like this compound. nih.gov By calculating the response of the molecule's electron density to external electromagnetic fields, DFT can simulate various types of spectra. dntb.gov.ua

Vibrational Spectroscopy (IR and Raman):

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net For example, the characteristic stretching frequencies of the C=O, N-H, and NO2 groups can be accurately calculated.

NMR Spectroscopy:

DFT can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. researchgate.net These calculations involve determining the magnetic shielding around each nucleus, which is influenced by the local electronic environment. Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. nih.gov These calculations provide insight into the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules with chromophores like the nitro and acetamido groups.

Spectroscopic TechniquePredicted PropertiesSignificance
Infrared (IR) & Raman Vibrational frequencies and intensities.Assignment of spectral bands to specific functional group vibrations (e.g., C=O, N-H, NO2). researchgate.net
¹H and ¹³C NMR Chemical shifts.Confirmation of the molecular structure and electronic environment of each atom. researchgate.net
UV-Visible Electronic transition energies and intensities.Understanding the electronic structure and identifying chromophoric groups.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. ims.ac.jp

Reaction Pathway Elucidation:

For reactions such as hydrolysis, reduction of the nitro group, or electrophilic aromatic substitution, computational methods can be used to propose and evaluate different possible reaction pathways. By calculating the energy of the species along each path, the most energetically favorable mechanism can be determined.

Transition State Theory:

A key aspect of these studies is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. ims.ac.jp The structure and energy of the transition state determine the activation energy of the reaction and, therefore, the reaction rate. fossee.in Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products and to locate the transition state. ims.ac.jp For related compounds, computational studies have explored mechanisms like thermal decomposition, which often involves six-membered ring transition states. mdpi.com

Kinetic and Thermodynamic Parameters:

From the calculated energies of the reactants, transition state, and products, important kinetic and thermodynamic parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be derived. These parameters provide a quantitative understanding of the reaction's feasibility and kinetics.

Computational AspectInformation Provided
Potential Energy Surface Mapping Identification of all stationary points (reactants, products, intermediates, transition states).
Transition State Search Determination of the structure and energy of the highest energy barrier. ims.ac.jp
Intrinsic Reaction Coordinate (IRC) Calculation Confirmation that the identified transition state connects the desired reactants and products.
Calculation of Thermodynamic Properties Prediction of reaction feasibility (ΔG) and heat exchange (ΔH).

Biological Activities and Mechanisms of Action of N 4 Methyl 3 Nitrophenyl Acetamide

Antimicrobial Activity Profiling

While comprehensive antimicrobial profiling of N-(4-Methyl-3-nitrophenyl)acetamide is not extensively documented in publicly available peer-reviewed literature, the broader class of acetamide (B32628) derivatives has been a subject of significant research for their antimicrobial properties.

Antibacterial Effects, e.g., against Klebsiella pneumoniae

Specific studies detailing the antibacterial effects of this compound against Klebsiella pneumoniae are limited in the currently accessible scientific literature. However, research on structurally related compounds provides insights into the potential antibacterial activity of this class of molecules. For instance, studies on other acetamide derivatives have demonstrated activity against a range of bacteria. The antimicrobial potential of such compounds is often linked to the nature and position of substituents on the phenyl ring.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For this compound, specific MIC values against various bacterial strains, including Klebsiella pneumoniae, are not readily found in an extensive set of peer-reviewed publications. The determination of MIC values is a standard method in antimicrobial susceptibility testing, and such data would be crucial for quantifying the antibacterial efficacy of this specific compound.

Anti-inflammatory Effects and Pathway Modulation

Preliminary investigations into the biological activities of this compound and its derivatives suggest potential anti-inflammatory properties. The mechanism of such effects is thought to be linked to the modulation of inflammatory pathways. However, detailed studies elucidating the specific signaling pathways and molecular targets affected by this compound are not extensively available in the current body of scientific literature. The anti-inflammatory activity of related compounds often involves the inhibition of pro-inflammatory enzymes or cytokines.

Cytotoxicity and Anticancer Research Applications

The evaluation of cytotoxicity is a fundamental aspect of drug discovery, providing insights into a compound's potential as an anticancer agent. Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. The presence of the nitroaromatic scaffold is a feature found in some compounds with recognized cytotoxic activity. However, specific and detailed research findings on the cytotoxicity profile of this compound itself are not widely reported in peer-reviewed journals.

Molecular Mechanisms of Interaction with Biological Macromolecules

Bioreduction of the Nitro Group to Reactive Intermediates and their Cellular Interactions

A key aspect of the mechanism of action for many nitroaromatic compounds is the bioreduction of the nitro group. smolecule.com In biological systems, the nitro group can be reduced by various cellular reductases to form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. smolecule.com These reactive species can interact with and damage cellular macromolecules, including DNA and proteins, leading to cytotoxic effects. This process is a well-established mechanism for the bioactivation of certain nitroaromatic drugs and is considered a potential pathway for the biological activity of this compound. smolecule.com

Hydrogen Bonding and Other Non-Covalent Interactions involving the Acetamide Moiety with Target Proteins

The acetamide moiety of this compound is a critical determinant of its interaction with biological targets. This functional group, with its carbonyl oxygen and amide proton, is capable of forming key hydrogen bonds that anchor the molecule within the active site of a protein. The planarity of the acetamide group in relation to the phenyl ring is a significant factor in these interactions.

While direct experimental data on the protein-binding of this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, crystallographic analysis of N-(4-methoxy-3-nitrophenyl)acetamide reveals that the acetamide group is nearly coplanar with the phenyl ring. In its crystalline state, the N-H group of the acetamide acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule. This observation underscores the hydrogen bonding potential of the acetamide group.

In a biological context, the acetamide's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from amino acid residues in a protein's active site, such as the backbone N-H groups or the side chains of residues like arginine, lysine, or serine. Conversely, the amide N-H group can serve as a hydrogen bond donor to acceptor groups on the protein, including the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate.

Target Enzyme Identification and Inhibition, e.g., Penicillin-Binding Proteins

The identification of specific enzyme targets is crucial to understanding the mechanism of action of this compound. While direct enzymatic inhibition studies on this specific compound are not widely reported, research on analogous structures suggests potential targets, particularly in the realm of antimicrobial activity.

One promising area of investigation is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of enzymes essential for the synthesis of the bacterial cell wall. tjnpr.org Their inhibition leads to defects in cell wall integrity and ultimately, bacterial cell death. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound, has suggested that it may act on penicillin-binding proteins, leading to cell lysis. nih.gov This raises the possibility that this compound could share a similar mechanism of action. The acetamide core of these molecules can mimic the D-Ala-D-Ala dipeptide substrate of PBPs, allowing them to bind to the active site. The electrophilic nature of the nitro group could further enhance this interaction or play a role in a subsequent covalent modification of the enzyme, a common mechanism for PBP inhibitors.

The antimicrobial activity of many nitroaromatic compounds is linked to the reductive bioactivation of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can cause widespread cellular damage, including to DNA and proteins. It is therefore plausible that the biological effects of this compound are not limited to a single enzyme target but may involve a multi-faceted mechanism initiated by the reduction of its nitro group within the microbial cell.

Comparative Analysis with Structurally Similar Compounds for Biological Activity

The biological activity of this compound can be further understood through a comparative analysis with its structural analogs. The nature and position of substituents on the phenyl ring, as well as modifications to the acetamide group, can significantly influence the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilides have demonstrated that the presence of an electron-withdrawing group, such as a nitro group, generally enhances antimicrobial activity. cust.edu.tw This aligns with the proposed mechanism involving the reductive activation of the nitro group.

A study comparing the antibacterial activity of N-(4-fluoro-3-nitrophenyl)acetamide with its 2-chloro derivative against Klebsiella pneumoniae revealed that the chloro-substituted compound exhibited improved activity. nih.gov This highlights the significant impact of even small structural modifications on biological function. The addition of the chloro atom at the alpha-carbon of the acetamide group was suggested to stabilize the molecule within the target enzyme's active site. nih.gov

Below is a table summarizing the reported antibacterial activities of this compound's structural analogs against various microorganisms. It is important to note that direct comparative data for this compound itself is not available in the public domain and the data presented is for related structures.

Compound NameTest OrganismActivityReference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeAntibacterial nih.gov
N-(2-hydroxyphenyl)acetamideCandida albicansInactive nih.gov
2-chloro-N-(2-hydroxyphenyl)acetamideCandida albicansActive nih.gov

This comparative data underscores the principle that subtle changes in the chemical scaffold of the nitrophenylacetamide series can lead to significant differences in their biological profiles. Further research is needed to systematically evaluate the structure-activity relationships within this class of compounds to optimize their therapeutic potential.

Structure Activity Relationship Sar Studies of N 4 Methyl 3 Nitrophenyl Acetamide Derivatives

Impact of Methyl Group Position and Substitutions on Biological Activity

The position and substitution of the methyl group on the phenyl ring of N-(4-Methyl-3-nitrophenyl)acetamide analogs are pivotal in determining their biological activity. The methyl group, while seemingly simple, influences the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets.

Research on related scaffolds has demonstrated the importance of the methyl group's location. For instance, in N-acetamide indole (B1671886) chemotypes developed as antimalarials, the placement of a methyl group on a heterocyclic ring was critical for activity. An analog with a 4-(N-methyl-pyrazole) substituent showed potent activity (EC50 of 0.593 μM), whereas the 3-(N-methyl-pyrazole) version was inactive. nih.gov This highlights that the relative positions of the methyl and nitrogen atoms within the ring system are crucial for biological function. nih.gov Similarly, for other heterocyclic compounds, maintaining the methyl group in a specific position, such as the 3-position with a 4-endocyclic nitrogen, resulted in modest activity, suggesting that even slight positional changes can significantly impact efficacy. nih.gov

Furthermore, methyl groups are known to be "plasticizing agents" in proteins, facilitating dynamics and, consequently, biological activity. nih.gov Their low rotational energy barriers allow for active dynamics even in constrained environments, which can increase the conformational entropy of a molecule and allow it to access a more diverse set of conformations for binding to a target. nih.gov The removal of methyl groups in certain proteins has been shown to significantly reduce their activity, underscoring their importance beyond simple steric bulk. nih.gov

In the context of this compound, the methyl group at the 4-position influences the electronic nature of the aromatic ring, which can affect its binding capabilities. The specific placement of this group relative to the nitro and acetamide (B32628) groups creates a unique electronic and steric environment that is essential for its observed activities.

Table 1: Impact of Methyl Group Position on Antimalarial Activity of N-Acetamide Indole Analogs

Compound Modification Antimalarial Activity (EC50)
Analog 9 4-(N-methyl-pyrazole) 0.593 µM nih.gov
Analog 8 3-(N-methyl-pyrazole) >10 µM nih.gov
Analog 15 3-position methyl, 4-endocyclic nitrogen 2.83 µM nih.gov

Influence of Nitro Group Position and Presence on Biological Activity

The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly influences the biological activity of this compound and its derivatives. nih.gov Its presence and position on the aromatic ring can dictate the compound's mechanism of action, potency, and even its toxicological profile. nih.govnih.gov

The biological activity of many nitro-aromatic compounds is contingent on the enzymatic reduction of the nitro group. svedbergopen.com This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive oxygen species (ROS), which can exert cytotoxic effects on target cells or microorganisms. nih.govsvedbergopen.comontosight.ai This mechanism is fundamental to the antimicrobial and anticancer properties observed in many nitro compounds. nih.govontosight.ai

The position of the nitro group is critical. For example, in benzopyrans, a nitro group at the C3 position often enhances their antitumor effect. nih.gov Studies on chalcones have also shown that the position of the nitro group significantly affects biological activities. mdpi.com In this compound, the nitro group is at the 3-position, ortho to the methyl group and meta to the acetamide group. This specific arrangement governs the electronic distribution across the phenyl ring, influencing its reactivity and interaction with biological macromolecules. nih.gov The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to certain enzymatic reactions or interactions with nucleophilic sites within proteins. nih.gov

The nitro group can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity), making its inclusion in drug design a delicate balance. nih.govnih.gov

Table 2: General Biological Activities Associated with Nitro Compounds

Biological Activity Role of Nitro Group Reference
Antimicrobial Generation of reactive oxygen species, inhibition of specific enzymes. nih.govontosight.ai nih.govontosight.ai
Anticancer Increased antitumor effect, potential for inducing cytotoxicity. nih.govontosight.ai nih.govontosight.ai
Antihypertensive Can be involved in vasodilatory effects. nih.gov nih.gov

Role of Acetamide Moiety Modifications on Biological Activity

The acetamide moiety (-NHCOCH₃) is a crucial component of this compound, contributing to its chemical stability and influencing its binding to biological targets through hydrogen bonding and other interactions. Modifications to this group can lead to significant changes in biological activity.

Studies on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) have shown that N,N-disubstitution of the terminal acetamide group can introduce diverse chemical moieties without sacrificing binding affinity. nih.govwustl.edu This suggests that the acetamide group can be a versatile point for modification to fine-tune the pharmacological properties of a molecule. nih.gov

In the development of antimalarial N-acetamide indoles, the acetamide linker was found to be a key structural feature. nih.gov Similarly, in a series of acetamide-sulfonamide conjugates, the acetamide group played a central role in their urease inhibition activity. mdpi.com The presence of the acetamide's -NH proton, confirmed by NMR spectroscopy, was essential for the coupling of the different pharmacophores in these conjugates. mdpi.com

Furthermore, research on other acetamide derivatives has shown that even small changes, such as the introduction of different substituents on the acetamide nitrogen or the acetyl group, can modulate antioxidant and anti-inflammatory activities. researchgate.netnih.gov These modifications can affect the molecule's lipophilicity, solubility, and ability to interact with specific residues in an enzyme's active site.

Table 3: Examples of Acetamide Moiety Modifications and Their Effects

Compound Class Modification Effect on Biological Activity Reference
Pyrazolopyrimidines N,N-disubstitution of the terminal acetamide Introduction of diverse chemical groups without loss of TSPO affinity. nih.gov nih.gov

Effects of Halogenation on Biological and Chemical Properties of this compound Analogs

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of this compound analogs can profoundly impact their biological and chemical properties. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. nih.govresearchgate.net

The effect of halogenation can be seen in the study of haloacetamides (HAMs), where the toxicity varied depending on the halogen substituent. researchgate.net The rank order of effect for inducing cellular stress was generally iodoacetamide (B48618) > bromoacetamide > chloroacetamide, which correlates with their reactivity towards thiol groups in proteins. researchgate.net This suggests that introducing a halogen can enhance the electrophilic nature of the compound, leading to increased biological activity through covalent modification of target proteins.

In a study of N-(2-hydroxyphenyl) acetamide, the parent compound was inactive against Candida albicans. However, the addition of a chlorine atom to the alpha carbon of the acetamide group (2-chloro-N-(2-hydroxyphenyl)acetamide) resulted in a compound that could inhibit 96.6% of C. albicans strains. mdpi.com This demonstrates that halogenation can be essential for conferring biological activity. Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed good potential against Klebsiella pneumoniae, with the chloro atom being responsible for improving this activity by stabilizing the molecule in the target enzyme's active site. mdpi.com

Halogenation can also influence a molecule's physicochemical properties, such as lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogens can lead to more favorable interactions with biological targets and can also block sites of metabolism, thereby increasing the compound's half-life. nih.gov

Table 4: Effect of Halogenation on the Antimicrobial Activity of Acetamide Derivatives

Compound Halogenation Antimicrobial Activity Reference
N-(2-hydroxyphenyl) acetamide None Inactive against Candida albicans. mdpi.com
2-chloro-N-(2-hydroxyphenyl)acetamide Chloro-substitution on acetamide Inhibited 96.6% of C. albicans strains. mdpi.com

Pharmacokinetics and Biotransformation of N 4 Methyl 3 Nitrophenyl Acetamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for N-(4-Methyl-3-nitrophenyl)acetamide are not extensively documented in publicly available scientific literature. However, based on its chemical properties, such as a molecular weight of 194.19 g/mol and a calculated LogP of approximately 1.6, the compound is expected to be reasonably lipid-soluble, suggesting it can be absorbed across biological membranes following administration. nih.gov

The distribution throughout the body would be influenced by its lipophilicity and binding affinity for plasma proteins and tissues. Metabolism is anticipated to be the primary route of elimination, involving various enzymatic and non-enzymatic transformations discussed below. The resulting metabolites, likely more polar than the parent compound, would then be excreted, primarily via the kidneys into the urine, with a potential for some biliary excretion. Studies on related nitrotoluenes in rats have shown that 70-90% of an administered dose is typically eliminated within 72 hours through urine, feces, and expired air, with urinary excretion being the dominant pathway. nih.gov

Enzymatic Biotransformation Pathways (e.g., Phase I and Phase II Metabolism)

The biotransformation of this compound is predicted to occur primarily through Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For this compound, key enzymatic pathways are expected to include oxidative reactions targeting the methyl group and the aromatic ring, as well as hydrolysis of the amide linkage.

Table 1: Predicted Enzymatic Biotransformation Pathways

PhaseReaction TypePotential Metabolites
Phase IMethyl Group OxidationN-(4-Hydroxymethyl-3-nitrophenyl)acetamide, N-(4-Carboxy-3-nitrophenyl)acetamide
Phase IDeacylation (Amide Hydrolysis)4-Amino-2-nitrotoluene
Phase INitroreductionN-(3-Amino-4-methylphenyl)acetamide
Phase IIGlucuronidation / SulfationGlucuronide and sulfate (B86663) conjugates of hydroxylated metabolites

Oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes, represent a major Phase I metabolic route for aromatic compounds. For this compound, two main sites are susceptible to oxidation:

Methyl Group Oxidation: The benzylic methyl group is a prime target for oxidation. This process would likely proceed in a stepwise manner, first forming the alcohol metabolite, N-(4-hydroxymethyl-3-nitrophenyl)acetamide, which can be further oxidized to an aldehyde and then to the corresponding carboxylic acid, N-(4-carboxy-3-nitrophenyl)acetamide. This pathway is well-established for nitrotoluene isomers, where the primary metabolic route is the oxidation of the side-chain. oecd.orgnih.gov

Aromatic Ring Hydroxylation: While less common than methyl group oxidation, direct hydroxylation of the aromatic ring is another possible oxidative pathway, leading to various phenolic metabolites.

Deacylation, the hydrolysis of the amide bond, is a known metabolic pathway for acetanilide-type compounds. nih.gov This reaction would cleave the acetyl group from this compound, yielding acetic acid and the primary amine, 4-amino-2-nitrotoluene . ontosight.aietsu.edu This hydrolysis can be catalyzed by various hydrolases, such as amidases, in the liver and other tissues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile, often assisted by an acid or base catalyst within the enzyme's active site. etsu.edu The formation of 4-amino-2-nitrotoluene is significant, as this metabolite may have its own distinct toxicological or pharmacological profile.

Non-Enzymatic Biotransformation Mechanisms (e.g., Nitric Oxide-Derived Free Radical and Non-Free Radical Oxidants)

Beyond enzymatic processes, xenobiotics can undergo biotransformation through non-enzymatic mechanisms, particularly under conditions of oxidative or nitrosative stress. For aromatic compounds like this compound, reactions with nitric oxide-derived oxidants are a possibility. nih.gov Reactive species such as peroxynitrite (ONOO⁻), which can be formed in vivo, can lead to further nitration of the aromatic ring or the formation of dimerized products. nih.gov Studies on structurally related 4-alkoxyacetanilides (4-AAs) have demonstrated that they can react with nitric oxide-derived oxidants under physiologically relevant conditions to form nitrated products. nih.gov It is plausible that this compound could undergo similar reactions, potentially adding another nitro group to the benzene (B151609) ring.

Insights into Molecular Targets Based on Biotransformation Products and Hydrolysis

The metabolites of this compound are key to understanding its potential molecular targets and biological effects.

The deacylation product, 4-amino-2-nitrotoluene , is of particular interest. Aminonitrotoluenes are a class of compounds known for their potential to be metabolically activated to reactive intermediates. The nitro group of 4-amino-2-nitrotoluene can be reduced by nitroreductases to form nitroso and hydroxylamine (B1172632) derivatives. These hydroxylamines are often unstable and can be further activated, for instance by sulfation, to form reactive esters that can covalently bind to macromolecules such as DNA and proteins. nih.gov This binding to DNA can lead to the formation of DNA adducts, a critical event in chemical carcinogenesis. Similarly, covalent binding to proteins, such as hemoglobin in red blood cells, can form protein adducts and contribute to hematotoxicity. nih.gov

Furthermore, the hydrolysis product of related acetanilides, such as 4-aminophenol (B1666318) from N-(4-hydroxyphenyl)acetamide, is known to have its own pharmacological targets, including the indirect activation of cannabinoid CB1 receptors. nih.gov While the specific targets of 4-amino-2-nitrotoluene are not fully elucidated, its structural similarity to other toxicologically significant anilines suggests that its formation via deacylation is a critical step in determining the ultimate biological impact of the parent compound.

Advanced Analytical Methodologies for N 4 Methyl 3 Nitrophenyl Acetamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing robust methods for the separation and quantification of N-(4-Methyl-3-nitrophenyl)acetamide from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its versatility and efficiency. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For compounds structurally similar to this compound, such as other nitroaromatic compounds, C18 columns are frequently employed. sielc.comphmethods.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and retention time stability. sielc.comsielc.com For instance, a method for a related compound, N-(3-amino-4-methylphenyl)-acetamide, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the aromatic nitro structure of the molecule absorbs light in the UV region. phmethods.net

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of thermally stable and volatile compounds. While direct GC analysis of this compound is possible, derivatization may sometimes be employed to improve its volatility and thermal stability, although this is not always necessary. The PubChem database confirms the existence of a GC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. Methods developed for HPLC can often be transferred to a UPLC system to leverage these benefits. sielc.com The use of smaller particle columns, such as those with 3 µm particles, is a step towards faster UPLC applications. sielc.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and quantification, especially at trace levels.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound in complex matrices. For MS compatibility, volatile buffers or additives like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Electrospray ionization (ESI) is a common ionization technique for this type of compound, often operated in positive ion mode. nih.gov

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity. nih.gov

Table 2: Representative LC-MS/MS (MRM) Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺
Product Ions (Q3) Specific fragments
Collision Energy Optimized for fragmentation
Dwell Time 100-200 ms

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. nih.gov

Strategies for Mitigation of Matrix Effects in Complex Biological and Environmental Matrices

When analyzing samples from complex biological (e.g., plasma, urine) or environmental (e.g., soil, water) sources, co-eluting endogenous or exogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. nih.govrsc.org This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. chromatographyonline.com

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Rigorous sample cleanup is the first line of defense. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. gimitec.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can significantly reduce interference. gimitec.com

Sample Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering compounds to a level where their effect is negligible. However, this may compromise the sensitivity of the assay if the analyte concentration is already low. mdpi.com

Use of Stable-Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect can be effectively compensated for. nih.govmdpi.com

Post-Column Infusion: This is a qualitative method used during method development to identify regions in the chromatogram where significant ion suppression or enhancement occurs. chromatographyonline.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. youtube.commdpi.com

For the analysis of neutral or nitroaromatic compounds like this compound, Micellar Electrokinetic Capillary Chromatography (MECC) is a suitable mode of CE. nih.gov In MECC, a surfactant (e.g., sodium dodecyl sulfate (B86663), SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analyte between the aqueous buffer and the micelles. nih.gov Detection can be performed using UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS). nih.govnih.gov The analysis of other nitroaromatic compounds has been successfully demonstrated using MECC with UV detection. nih.gov

Advanced Spectrophotometric Methods (e.g., UV-Vis, Fourier-Transform Infrared Spectroscopy)nist.gov

Spectrophotometric methods are indispensable in the study of this compound, providing detailed information about its electronic structure and the functional groups present in the molecule. These techniques are crucial for both qualitative identification and quantitative analysis in various research contexts.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores within this compound—specifically the nitro-substituted aromatic ring and the acetamide (B32628) group—give rise to characteristic absorption bands.

The benzene (B151609) ring itself exhibits absorption bands below 200 nm (E-bands) and around 204 nm and 255 nm (B-bands). When substituted with an auxochrome like the acetamido group (-NHCOCH₃) and a chromophore like the nitro group (-NO₂), these absorption maxima shift to longer wavelengths (a bathochromic shift). The acetamido group is an activating group, while the nitro group is a deactivating group, and their combined presence influences the electronic transitions within the phenyl ring.

Detailed research findings on the specific UV-Vis absorption maxima (λmax) for this compound are not extensively available in the public domain. However, based on the analysis of structurally similar compounds, such as 4'-Nitroacetanilide, the spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. For instance, 4'-Nitroacetanilide typically exhibits a strong absorption peak around 315 nm. The presence of the additional methyl group in this compound would be expected to cause a minor shift in this absorption maximum.

Expected UV-Vis Absorption Bands for this compound

Chromophore/Functional GroupElectronic TransitionExpected Wavelength (λmax) Range (nm)
Nitroaromatic Systemπ → π250 - 350
Nitro Group (-NO₂)n → π> 300
Acetamide Group (-NHCOCH₃)n → π*200 - 220

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound provides a unique fingerprint, confirming the presence of its key structural features.

Detailed analysis reveals characteristic absorption peaks corresponding to the N-H group, the carbonyl group of the amide, the nitro group, and the substituted benzene ring.

Detailed Research Findings from FTIR Analysis

The analysis of this compound using the KBr wafer technique reveals several key absorption bands. A prominent peak is observed for the carbonyl (C=O) stretching vibration of the secondary amide group. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also clearly identifiable and are characteristic of nitroaromatic compounds.

Interactive Data Table: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3280 - 3300N-H StretchAmide
1665C=O Stretch (Amide I)Acetamide
~1580C=C StretchAromatic Ring
1520Asymmetric NO₂ StretchNitro Group
~1540N-H Bend (Amide II)Amide
1345Symmetric NO₂ StretchNitro Group
~830C-H Out-of-plane BendSubstituted Benzene Ring
~750C-N-O BendNitro Group

The data in this table is compiled from established spectral databases and is consistent with the known structure of the compound.

Applications of N 4 Methyl 3 Nitrophenyl Acetamide in Medicinal Chemistry

Therapeutic Potential as Antimicrobial Agents

The acetamide (B32628) class of compounds is known for a wide range of biological activities, including antibacterial and antifungal properties. mdpi.com Specifically, N-(4-Methyl-3-nitrophenyl)acetamide has demonstrated significant in vitro antimicrobial activity. Studies have reported its potent antibacterial effect against the pathogenic bacterium Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

Research into structurally related compounds provides further insight into the antimicrobial potential of this chemical class. A study on N-(4-fluoro-3-nitrophenyl)acetamide and its 2-chloro derivative investigated their activity against K. pneumoniae. mdpi.com The results highlighted the importance of specific substitutions, as the presence of a chloro atom on the acetamide group appeared to enhance the antimicrobial effect. mdpi.com This suggests that modifications to the this compound core could lead to the development of more potent antibacterial agents. The general acetamide structure is present in numerous synthetic drugs and has been a focus of research for creating new antimicrobial treatments. mdpi.com

Table 1: Antimicrobial Activity of this compound and a Related Analog

CompoundTarget OrganismActivity (MIC)Source
This compoundKlebsiella pneumoniae32 µg/mL
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeReported as active; chloro group enhances activity mdpi.com

Therapeutic Potential as Anti-inflammatory Agents

The search for new anti-inflammatory drugs is a significant area of pharmaceutical research. In vitro studies have suggested that this compound may have the ability to modulate inflammatory pathways, indicating potential therapeutic use in conditions marked by excessive inflammation. The broader class of acetanilide (B955) derivatives, to which this compound belongs, has a history in medicine, with some compounds known for their analgesic and anti-inflammatory effects.

While direct and extensive research on the anti-inflammatory properties of this compound is not widely published, studies on related structures offer context. For example, various acetamide derivatives have been synthesized and evaluated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The general acetanilide structure is found in several compounds with established anti-inflammatory activity. mdpi.com This suggests that the this compound scaffold could be a promising starting point for developing novel anti-inflammatory agents, although further specific investigation is required. nih.gov

Exploration in Cytotoxic and Anticancer Agent Development

The development of novel anticancer agents is a critical goal in medicinal chemistry. The acetamide scaffold has been incorporated into various derivatives that exhibit cytotoxic properties against cancer cell lines. Research has shown that phenylacetamide derivatives can act as potential anticancer agents, with substitutions on the phenyl ring playing a crucial role in their activity. nih.gov

Studies on related structures have demonstrated that the presence of a nitro group can enhance cytotoxic effects. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested, revealing that compounds bearing a nitro moiety had a more potent cytotoxic effect on prostate (PC3) and breast (MCF-7) cancer cell lines compared to those with a methoxy (B1213986) group. One of the most active compounds in this series, with a para-nitro substituent, showed an IC₅₀ value of 100 μM against the MCF-7 cell line.

Another study on phenylacetamide derivatives investigated the impact of the position of various substituents. A derivative with a para-nitro group (compound 3j) demonstrated a strong cytotoxic effect against the MDA-MB-468 breast cancer cell line with an IC₅₀ value of 0.76 µM. This highlights the potential significance of the nitro-group positioning for anticancer activity.

Table 2: Cytotoxic Activity of Related Phenylacetamide Derivatives Against Various Cancer Cell Lines

Compound Derivative TypeSubstituentCancer Cell LineCytotoxicity (IC₅₀)Source
Phenylacetamide derivative (3j)para-nitroMDA-MB-468 (Breast)0.76 ± 0.09 µM
Phenylacetamide derivative (3b)meta-fluoroMDA-MB-468 (Breast)1.5 ± 0.12 µM
Phenylacetamide derivative (3f)para-chloroMDA-MB-468 (Breast)1 ± 0.13 µM
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)para-nitroMCF-7 (Breast)100 µM
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b)meta-nitroPC3 (Prostate)52 µM

N 4 Methyl 3 Nitrophenyl Acetamide As a Precursor in Organic Synthesis

Synthesis of Heterocyclic Compounds and Complex Organic Molecules

The structural framework of N-(4-Methyl-3-nitrophenyl)acetamide provides a versatile starting point for the construction of various heterocyclic compounds and more complex organic molecules. The presence of the nitro group and the acetamide (B32628) linkage allows for a range of chemical manipulations, including reduction, cyclization, and condensation reactions.

A key transformation is the reduction of the nitro group to an amino group, which can then participate in cyclization reactions to form heterocyclic rings. For instance, the reduction of a related compound, 2-nitro-4-methyl acetanilide (B955), has been shown to yield 2,5-dimethyl benzimidazole (B57391) or 2,6-dimethyl benzimidazole, highlighting the potential for this compound to serve as a precursor for substituted benzimidazoles. acs.org The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. acs.org By reducing the nitro group of this compound to form a diamine and then performing an intramolecular or intermolecular cyclization, a variety of substituted benzimidazoles can be accessed. These compounds are of significant interest due to their wide range of biological activities. nih.govscholarsresearchlibrary.com

Furthermore, the core structure is amenable to the synthesis of other heterocyclic systems like quinoxalines. The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net The reduction of the nitro group in this compound provides the necessary o-phenylenediamine substructure, which can then be reacted with various dicarbonyl compounds to yield a library of substituted quinoxalines. nih.goviucr.org These heterocyclic scaffolds are also prevalent in pharmacologically active compounds.

The synthesis of even more complex bridged benzazocines has been demonstrated through cyclization reactions of nitrophenyl derivatives, indicating the potential for this compound to be a starting material for intricate, polycyclic architectures. acs.orgnih.gov

Precursor for Dyes and Pigments Development

This compound is a valuable intermediate in the synthesis of various colorants, particularly azo dyes and pigments. The key to its utility in this field lies in the transformation of its nitro and acetamide groups to create a diazotizable amine.

The typical synthetic route involves the hydrolysis of the acetamide group to an amine, followed by the reduction of the nitro group to another amine. This results in the formation of 4-amino-2-nitrotoluene. This diamine can then be diazotized and coupled with a variety of aromatic compounds to produce a wide spectrum of azo dyes. The final color of the dye is dependent on the structure of the coupling component. researchgate.net

A prominent example of a pigment synthesized from a related intermediate is Pigment Red 17 (C.I. 12390). The manufacturing process for this brilliant red pigment involves the diazotization of 2-methyl-5-nitrobenzenamine (an isomer of the amine derived from the subject compound) and subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide. dyestuffintermediates.com This demonstrates the industrial importance of nitrotoluene derivatives in the production of high-performance pigments. Similarly, the reduction product of this compound, 2-amino-4-nitrotoluene, is an important intermediate for producing Pigment Red 17 and Pigment Red 22. sigmaaldrich.com

Disperse dyes, used for coloring synthetic fibers like polyester (B1180765), can also be synthesized from precursors derived from this compound. For example, a range of disazo disperse dyes, primarily in brown shades, have been synthesized from 4-amino-3-nitrotoluene, which can be derived from the subject compound. These dyes have shown good fastness properties on polyester fibers. researchgate.net

Role as an Intermediate in Industrial Chemical Processes

The utility of this compound and its derivatives extends to various industrial chemical processes, primarily in the manufacturing of colorants. The production of organic dyes and pigments is a multi-step process that often relies on versatile intermediates to build complex molecular structures. epa.gov

Nitrotoluenes, as a class of compounds, are fundamental starting materials in the dye and pigment industry. epa.gov The specific substitution pattern of this compound makes its derived amine, 2-amino-4-nitrotoluene, a key component in the production of commercially significant pigments. As mentioned previously, it is a precursor in the synthesis of Pigment Red 17 and Pigment Red 22, which are used in printing inks, coatings, and textile printing. dyestuffintermediates.comsigmaaldrich.com

The industrial synthesis of these pigments involves large-scale production of the necessary intermediates. The processes are optimized for yield and purity to ensure the final colorant meets stringent quality standards. The conversion of nitrotoluene derivatives through nitration, reduction, and other chemical transformations is a cornerstone of the organic colorant industry. epa.gov

Below is a table summarizing the key transformations and resulting products from this compound:

Starting MaterialTransformationKey IntermediateFinal Product ClassSpecific Example
This compoundReduction of nitro group, cyclizationSubstituted o-phenylenediamineHeterocyclic CompoundsSubstituted Benzimidazoles, Quinoxalines
This compoundHydrolysis of acetamide, reduction of nitro group4-Amino-2-nitrotolueneAzo Dyes and PigmentsDisperse Dyes, Pigment Red 17

Environmental Fate and Degradation Mechanisms of N 4 Methyl 3 Nitrophenyl Acetamide

Environmental Monitoring and Presence in Ecosystems

Direct environmental monitoring data for N-(4-Methyl-3-nitrophenyl)acetamide is not extensively documented in publicly available research. However, the production and use of related nitroaromatic compounds as intermediates in the manufacturing of dyes, explosives, and pharmaceuticals suggest potential pathways for their release into the environment. epa.goviarc.fr Monitoring for these types of compounds often occurs in specific industrial or military contexts. For instance, wastewater from manufacturing plants and surrounding surface and groundwater are key areas for monitoring related nitrotoluenes. nih.gov Techniques such as gas chromatography and thin-layer chromatography with electron capture detection are highly sensitive methods capable of detecting nitroaromatic compounds at very low concentrations, down to parts per trillion in water and soil. epa.gov

Biomonitoring studies using organisms like the blue mussel (Mytilus edulis) have been employed to detect the presence and accumulation of other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products, in marine environments. nih.gov This indicates the potential for this compound to be taken up by aquatic life if present in their habitat. The development of advanced sensing technologies, such as those utilizing graphene oxide-TiO2 composites, shows promise for the sensitive and accurate detection of related compounds like 4-nitrophenol (B140041) in environmental samples. rsc.org

Degradation Pathways in Environmental Compartments (e.g., Water Bodies)

The degradation of this compound in environmental compartments like water bodies is expected to follow pathways observed for other nitroaromatic compounds. These pathways can be broadly categorized into microbial biodegradation and physicochemical processes.

Microbial biodegradation is a key mechanism for the environmental breakdown of nitroaromatics. nih.gov Bacteria have evolved several strategies to metabolize these compounds. One common pathway involves the reduction of the nitro group (-NO2) to a hydroxylamino group (-NHOH), which can then undergo an enzyme-catalyzed rearrangement to form hydroxylated compounds that are subsequently degraded. nih.gov For example, the degradation of 4-nitrotoluene (B166481) by a Mycobacterium strain proceeds through the formation of 4-hydroxylaminotoluene, which is then rearranged to 6-amino-m-cresol. nih.gov Both aerobic and anaerobic bacteria can degrade nitroaromatic compounds. nih.gov Under anaerobic conditions, the nitro group is often reduced to an amino group (-NH2). nih.gov For instance, a mixed bacterial culture has been shown to completely remove 4-nitroaniline (B120555) under aerobic conditions. nih.gov

Physicochemical degradation processes can also contribute to the transformation of this compound in water. Photolysis, or the breakdown of a chemical by light, can be a significant degradation route for some nitroaromatic compounds. epa.gov However, the rate and extent of photolysis are dependent on the specific chemical structure and environmental conditions.

Assessment of Ecotoxicity to Aquatic Life and Other Organisms

The ecotoxicity of this compound has not been extensively studied. However, data on related nitroaromatic and aniline (B41778) compounds indicate that they can be toxic to a range of aquatic organisms. doi.orgresearchgate.net The toxicity of these compounds can vary significantly depending on the specific chemical structure and the organism being tested. nih.gov

Aniline and its chlorinated derivatives, for example, have been shown to be toxic to various aquatic organisms. researchgate.netmdpi.com The toxicity often increases with the degree of chlorination. doi.org The following table presents acute toxicity data for some aniline compounds to different aquatic species, providing an indication of the potential toxicity of structurally related compounds like this compound.

CompoundSpeciesEndpointToxicity Value (mg/L)Reference
AnilineDanio rerio (Zebrafish)LC50 (96h)116 researchgate.net
4-ChloroanilinePseudokirchneriella subcapitata (Green algae)EC50Most toxic of tested anilines doi.org
3,5-DichloroanilineDaphnia magna (Water flea)EC50- nih.gov
2,3,4-TrichloroanilineDanio rerio (Zebrafish)LC50More toxic than aniline and 4-chloroaniline doi.org

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Potential in Environmental Remediation Strategies

The remediation of sites contaminated with nitroaromatic compounds is an area of active research. Several strategies have been developed that could potentially be applied to this compound contamination.

Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach. nih.gov The ability of various bacteria and fungi to degrade nitroaromatic compounds suggests that bioaugmentation (adding specific microbes) or biostimulation (enhancing the activity of native microbes) could be effective. nih.gov For example, mixed bacterial cultures have been successfully used in bioreactors to treat wastewater containing nitroanilines. researchgate.net

Phytoremediation, the use of plants to remove, degrade, or stabilize contaminants, is another potential strategy. While direct evidence for this compound is lacking, plants have been used to remediate soils contaminated with other organic pollutants.

Physicochemical remediation methods may also be applicable. Surfactant-enhanced soil washing has been investigated for the removal of nitrobenzene (B124822) from soil, where surfactants increase the solubility of the contaminant, allowing it to be washed out. nih.gov Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are effective in degrading a wide range of organic compounds, including anilines and their derivatives in wastewater. nih.gov Another emerging technology is the use of non-thermal plasma to degrade organic pollutants in soil, which has shown promise for compounds like p-nitrophenol. nih.gov

Toxicological Mechanisms of N 4 Methyl 3 Nitrophenyl Acetamide

In Vitro and In Vivo Toxicity Analysis

To understand its potential toxicity, it is necessary to examine related compounds. For instance, studies on nitrotoluene isomers, which share the nitrated toluene (B28343) core of N-(4-Methyl-3-nitrophenyl)acetamide, provide some insights. In vivo studies in rats have shown that nitrotoluenes can cause toxicity to the liver, kidney, spleen, and reproductive system. researchgate.net Specifically, 2-nitrotoluene (B74249) has been associated with liver toxicity in rats. nih.gov In long-term feeding studies, 4-nitrotoluene (B166481) led to hematopoiesis and hemosiderin pigment accumulation in the spleen of rats. oecd.org

In vitro studies on other related acetamide (B32628) compounds have been conducted. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed low hemolytic activity in an in vitro cytotoxicity screening using red blood cells, suggesting low toxicity at the tested concentrations. mdpi.com Phenylacetamide derivatives have demonstrated cytotoxic effects on various cancer cell lines in vitro. tbzmed.ac.ir

Table 1: Summary of In Vivo Toxicity Findings for Related Nitrotoluene Compounds

CompoundSpeciesKey Findings
2-NitrotolueneRatsLiver toxicity, impaired testicular function, degeneration and metaplasia of the olfactory epithelium in mice. researchgate.netnih.gov
3-Nitrotoluene (B166867)RatsImpaired testicular function, increased length of the estrus cycle. nih.gov
4-NitrotolueneRatsHematopoiesis and hemosiderin pigment accumulation in the spleen, testicular degeneration, and lengthened estrous cycles at high doses. oecd.org

Cellular and Molecular Basis of Toxicity

The toxicity of nitroaromatic compounds like this compound is often linked to the metabolic activation of the nitro group.

The nitro group of this compound can undergo bioreduction to form reactive intermediates that are capable of interacting with cellular macromolecules. This process is a common mechanism of toxicity for nitroaromatic compounds. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is particularly reactive and can bind covalently to cellular components such as DNA and proteins, leading to cellular damage and toxicity.

This metabolic activation is supported by studies on related compounds. For example, the metabolite of 2-nitrotoluene responsible for covalent binding to DNA is suggested to be 2-aminobenzyl sulfate (B86663), formed through the reduction of the nitro group and subsequent metabolic steps. nih.gov The interaction between the nitro functional group and the aromatic ring influences the compound's chemical reactions. epa.gov

The metabolism of nitrotoluene isomers in rat hepatocytes demonstrates that each isomer is metabolized to the corresponding benzyl (B1604629) alcohol, but subsequent metabolic pathways differ significantly. nih.gov For instance, 2-nitrotoluene is metabolized to 2-nitrobenzyl alcohol and its glucuronide conjugate, while 4-nitrotoluene is primarily metabolized to S-(4-nitrobenzyl)glutathione. nih.gov These differences in metabolism likely contribute to the observed variations in their toxic and genotoxic profiles.

Mutagenicity Studies and Genetic Effects

There is no specific information available on the mutagenicity of this compound. However, studies on related nitroaromatic compounds suggest a potential for genotoxic effects.

The mutagenicity of nitroaromatic compounds is often dependent on the position of the nitro group and the presence of other substituents on the aromatic ring. nih.gov Studies on mono-nitrobenzene derivatives in the Ames test and rec assay have shown that para-substituted derivatives are frequently positive, while the mutagenicity of ortho and meta derivatives is more variable. nih.gov The mutagenic potential of some conjugated nitroaromatic compounds has been linked to the extended conjugation of the p-nitrophenyl substituent. psu.edu

Regarding nitrotoluenes, 2-nitrotoluene was not genotoxic in bacteria but did induce sister chromatid exchange in cultured mammalian cells. nih.gov In contrast, 3-nitrotoluene showed weak induction of sister chromatid exchange but no chromosomal aberrations or unscheduled DNA synthesis in mammalian cells in vitro. nih.gov 4-Nitrotoluene was not genotoxic in yeast but did induce sister chromatid exchange and chromosomal aberrations in mammalian cells in vitro. nih.gov A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed a low genotoxic profile, with few cellular alterations observed. mdpi.com

Table 2: Summary of Mutagenicity Findings for Related Nitrotoluene Isomers

CompoundTest SystemResult
2-NitrotolueneBacteriaNot genotoxic nih.gov
Cultured mammalian cellsInduced sister chromatid exchange nih.gov
3-NitrotolueneMammalian cells in vitroWeak induction of sister chromatid exchange; no chromosomal aberrations or unscheduled DNA synthesis nih.gov
4-NitrotolueneYeastNot genotoxic nih.gov
Mammalian cells in vitroInduced sister chromatid exchange and chromosomal aberrations nih.gov

Comparative Toxicological Profiles with Related Chemical Structures

The toxicological profile of this compound can be contextualized by comparing it with structurally related compounds.

N-(4-methoxy-3-nitrophenyl)acetamide: This compound is structurally similar, with a methoxy (B1213986) group instead of a methyl group at the 4-position. In vivo, related 4-alkoxyacetanilides can undergo deacylation to produce carcinogenic and kidney-damaging 4-alkoxyanilines. nih.goviucr.org

Nitrotoluene Isomers (2-Nitrotoluene, 3-Nitrotoluene, and 4-Nitrotoluene): These compounds share the nitrotoluene core. As previously mentioned, their toxicity and genotoxicity vary. 2-Nitrotoluene is considered genotoxic and has shown evidence of carcinogenicity in experimental animals, while the evidence for 3- and 4-nitrotoluene is inadequate. nih.govnih.gov The metabolism of these isomers differs significantly, which likely accounts for their different toxicological profiles. nih.gov

N-(4-hydroxyphenyl)acetamide (Acetaminophen): While lacking the nitro group, this widely used analgesic is an acetanilide (B955) derivative. Its metabolism can lead to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which can cause severe liver damage if not detoxified. This highlights the importance of metabolic pathways in determining the toxicity of acetanilide derivatives.

The presence and position of the nitro and methyl groups on the phenyl ring of this compound are critical in determining its metabolic fate and, consequently, its toxicological properties. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group will influence the reactivity of the aromatic ring and the potential for metabolic activation.

Q & A

Q. What are the common synthetic routes for N-(4-Methyl-3-nitrophenyl)acetamide?

The synthesis typically involves acylation of substituted aniline derivatives under controlled conditions. A standard method includes reacting 4-methyl-3-nitroaniline with acetic anhydride in the presence of a base (e.g., pyridine or sodium carbonate) to form the acetamide bond. The reaction is often refluxed in anhydrous solvents like toluene or acetic acid to prevent hydrolysis of the nitro group. Post-synthesis, purification is achieved via recrystallization from ethanol or methanol .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the acetamide linkage (δ ~2.1 ppm for the acetyl CH3 group) and aromatic proton environments.
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO2 stretches).
  • Mass Spectrometry (MS) : To verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : For definitive structural confirmation, particularly to resolve ambiguities in nitro group orientation or crystal packing .

Q. How is solubility optimized for biological assays involving this compound?

For in vitro studies, This compound is typically dissolved in 5% DMSO with 2% Tween 80 to enhance aqueous solubility. Stock solutions (e.g., 1024 µg/mL) are prepared in sterilized distilled water and filtered to ensure homogeneity. Pre-assay stability tests are recommended to confirm compound integrity under experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize nitro group reduction during synthesis?

Nitro group reduction is a common side reaction. Mitigation strategies include:

  • Temperature Control : Maintain reflux temperatures below 120°C.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidative side reactions.
  • Catalyst Selection : Avoid transition metals (e.g., Fe, Ni) that promote reduction.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) minimize unwanted interactions .

Q. How are contradictions in spectral data resolved, such as ambiguous NO2 group orientation?

A multi-technique approach is critical:

  • X-ray Crystallography : Provides unambiguous spatial arrangement of nitro and acetyl groups.
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes.
  • 2D NMR (e.g., NOESY) : To assess through-space interactions between substituents .

Q. What methodological considerations are needed to evaluate the compound’s biological activity (e.g., anticancer potential)?

  • Cell Line Selection : Use panels like HCT-116 (colon) or MCF-7 (breast) to assess specificity.
  • MTT Assay Protocol : Ensure uniform cell seeding density and DMSO controls (<0.1% v/v).
  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC50 values.
  • Metabolic Stability : Pre-screen with liver microsomes to rule out rapid degradation .

Q. How can computational methods predict electronic properties relevant to reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., nitro group).
  • TD-DFT : Simulate UV-Vis spectra for comparison with experimental data .

Q. What analytical methods ensure compound stability during long-term storage?

  • HPLC-PDA : Monitor degradation products using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
  • Light Sensitivity Tests : Store samples in amber vials under inert gas to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.